KRAS G12C inhibitor 43
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Overview
Description
KRAS G12C inhibitor 43 is a small molecule compound designed to specifically target the KRAS G12C mutation, which is a common genetic alteration found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation involves a substitution of glycine with cysteine at codon 12 of the KRAS gene, leading to the activation of oncogenic signaling pathways that promote cancer cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 43 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 43 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce analogs with different functional groups that may enhance or modify the compound’s biological activity .
Scientific Research Applications
Mechanism of Action
KRAS G12C inhibitor 43 exerts its effects by covalently binding to the cysteine residue at codon 12 of the KRAS G12C mutant protein. This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively reduces cancer cell proliferation and survival .
Comparison with Similar Compounds
KRAS G12C inhibitor 43 can be compared with other similar compounds, such as sotorasib (AMG 510) and adagrasib (MRTX 849). While all these compounds target the KRAS G12C mutation, this compound may exhibit unique properties in terms of binding affinity, selectivity, and pharmacokinetic profiles . The following table highlights some key differences:
Compound | Binding Affinity | Selectivity | Pharmacokinetics |
---|---|---|---|
This compound | High | High | Favorable |
Sotorasib (AMG 510) | Moderate | Moderate | Approved by FDA |
Adagrasib (MRTX 849) | High | High | Under clinical trials |
Similar Compounds
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor for the treatment of non-small cell lung cancer.
Adagrasib (MRTX 849): Another KRAS G12C inhibitor currently undergoing clinical trials for various cancers.
RM-018: A novel KRAS G12C inhibitor that binds to the active state of the KRAS G12C mutant protein.
This compound represents a promising compound in the fight against cancers driven by the KRAS G12C mutation
Properties
Molecular Formula |
C33H35N7O3 |
---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
2-[(2S)-4-[7-(3-methoxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyrido[2,3-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C33H35N7O3/c1-4-30(41)40-17-16-39(20-23(40)13-14-34)32-27-11-12-29(28-19-25(42-3)18-22-8-5-6-10-26(22)28)35-31(27)36-33(37-32)43-21-24-9-7-15-38(24)2/h4-6,8,10-12,18-19,23-24H,1,7,9,13,15-17,20-21H2,2-3H3/t23-,24-/m0/s1 |
InChI Key |
JXYVRMVMAUIZEY-ZEQRLZLVSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(C=CC(=N3)C4=CC(=CC5=CC=CC=C54)OC)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(C=CC(=N3)C4=CC(=CC5=CC=CC=C54)OC)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |
Origin of Product |
United States |
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